BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data of 6-Chloro-3-
methoxypyridazin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

6-Chloro-3-methoxypyridazin-4-
Compound Name:
amine

Cat. No.: B168402
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Abstract

This technical guide provides a summary of the available and predicted spectroscopic data for
the compound 6-Chloro-3-methoxypyridazin-4-amine (CAS No: 14369-14-3). Due to a lack
of publicly available experimental spectra, this document focuses on predicted data and the
expected spectroscopic characteristics based on the compound's chemical structure. This
guide is intended to assist researchers in the identification and characterization of this molecule
and related structures.

Introduction

6-Chloro-3-methoxypyridazin-4-amine is a substituted pyridazine derivative. The pyridazine
core is a common scaffold in medicinal chemistry, and understanding the spectroscopic
properties of its derivatives is crucial for synthesis confirmation, purity assessment, and
metabolic studies. This document outlines the predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-3-methoxypyridazin-4-amine
is presented in Table 1.
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Table 1: Physicochemical Properties of 6-Chloro-3-methoxypyridazin-4-amine

Property Value Source

CAS Number 14369-14-3 Sigma-Aldrich
Molecular Formula CsHeCINsO PubChem
Molecular Weight 159.57 g/mol PubChem
Monoisotopic Mass 159.01994 Da PubChemLite[1]
Predicted XlogP 0.4 PubChemLite[1]

Spectroscopic Data
Mass Spectrometry (MS)

While experimental mass spectra are not readily available, predicted mass-to-charge ratios
(m/z) for various adducts of 6-Chloro-3-methoxypyridazin-4-amine have been calculated and
are available through databases such as PubChemlLite.[1] This data is invaluable for the initial
identification of the compound in complex mixtures using techniques like Liquid
Chromatography-Mass Spectrometry (LC-MS).

Table 2: Predicted Mass Spectrometry Data for 6-Chloro-3-methoxypyridazin-4-amine

Adduct Predicted m/z
[M+H]* 160.02722
[M+Na]* 182.00916
[M-H]~ 158.01266
M+NHa4]* 177.05376

[ ]

[M+K]* 197.98310
[M]*+ 159.01939

Source: PubChemLite[1]
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The fragmentation pattern in mass spectrometry will be influenced by the pyridazine ring, the
chloro, methoxy, and amine substituents. Common fragmentation pathways for chloro-aromatic
compounds involve the loss of a chlorine radical or HCI. The pyridazine ring can undergo ring
cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 6-Chloro-3-methoxypyridazin-4-amine is not available in the
public domain. However, based on the chemical structure, a prediction of the *H and 13C NMR
spectra can be made.

3.2.1. Predicted *H NMR Spectrum
The *H NMR spectrum is expected to show three distinct signals:

o Aromatic Proton: A singlet for the proton on the pyridazine ring. The chemical shift will be
influenced by the electron-donating amino group and the electron-withdrawing chloro and
methoxy groups.

e Amine Protons: A broad singlet for the two protons of the primary amine group. The chemical
shift of this peak can vary depending on the solvent and concentration.

o Methoxy Protons: A singlet for the three protons of the methoxy group.

Table 3: Predicted *H NMR Chemical Shifts for 6-Chloro-3-methoxypyridazin-4-amine

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)

Ar-H 6.5-75 Singlet 1H

-NH:z 40-6.0 Broad Singlet 2H

-OCHs 3.8-4.2 Singlet 3H

3.2.2. Predicted 3C NMR Spectrum

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b168402?utm_src=pdf-body
https://www.benchchem.com/product/b168402?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The 3C NMR spectrum is expected to show five distinct signals corresponding to the five
carbon atoms in the molecule.

Table 4: Predicted *3C NMR Chemical Shifts for 6-Chloro-3-methoxypyridazin-4-amine

Carbon Predicted Chemical Shift (ppm)
C-Cl 145 - 155

C-OCHs 155 - 165

C-NH:z 140 - 150

CH (aromatic) 110-120

-OCHs 55-65

Infrared (IR) Spectroscopy

The IR spectrum of 6-Chloro-3-methoxypyridazin-4-amine will be characterized by the
vibrational modes of its functional groups.

Table 5: Predicted IR Absorption Frequencies for 6-Chloro-3-methoxypyridazin-4-amine

Expected
Functional Group Vibration Wavenumber Intensity

(cm™)
N-H (Amine) Stretch 3300 - 3500 Medium (two bands)
C-H (Aromatic) Stretch 3000 - 3100 Medium to Weak
C-H (Methoxy) Stretch 2850 - 2960 Medium
C=N, C=C (Ring) Stretch 1500 - 1600 Medium to Strong
N-H (Amine) Bend 1580 - 1650 Medium
C-O (Methoxy) Stretch 1000 - 1300 Strong
C-Cl Stretch 600 - 800 Medium to Strong
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Experimental Protocols

While specific experimental protocols for this compound are not available, the following are
general methodologies for acquiring the spectroscopic data discussed.

4.1. Mass Spectrometry

Technique: Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol,
acetonitrile) at a concentration of approximately 1 mg/mL and infused directly or via an LC
system.

Instrumentation: A high-resolution mass spectrometer is used to obtain accurate mass
measurements.

4.2. NMR Spectroscopy
Technique: *H and 13C NMR spectroscopy.

Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated
solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

Instrumentation: A 300-600 MHz NMR spectrometer is typically used. Chemical shifts are
referenced to the residual solvent peak or an internal standard (e.g., TMS).

4.3. IR Spectroscopy
Technique: Fourier Transform Infrared (FTIR) spectroscopy.

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an
Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range
of 4000-400 cm~21.
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Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the
relationship between different spectroscopic techniques.
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Caption: General workflow for chemical structure elucidation using spectroscopic methods.
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Caption: Relationship between spectroscopic techniques and the structural information they
provide.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
properties of 6-Chloro-3-methoxypyridazin-4-amine. While experimental data is currently
limited, the predicted values and general spectroscopic principles outlined here offer valuable
guidance for researchers working with this and structurally related compounds. The provided
workflows and diagrams serve as a general reference for the application of spectroscopic
methods in chemical analysis. It is recommended that experimental data be acquired to
validate these predictions and provide a more definitive characterization of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 6-Chloro-3-methoxypyridazin-4-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168402#6-chloro-3-methoxypyridazin-4-amine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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